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Compound of Interest

Compound Name:
Dimethyl Tetrahydropyran-4,4-

dicarboxylate

Cat. No.: B123302 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for key chemical

transformations of Dimethyl tetrahydropyran-4,4-dicarboxylate. This versatile building block

is a valuable starting material in the synthesis of pharmaceuticals and specialty polymers due

to its unique structural features that enhance reactivity and solubility.[1] The protocols outlined

below cover hydrolysis, reduction, and a proposed amidation reaction, offering a foundational

guide for its application in organic synthesis and drug discovery.

Physicochemical Properties
A summary of the key physical and chemical properties of Dimethyl tetrahydropyran-4,4-
dicarboxylate is presented in Table 1.
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Property Value Reference

CAS Number 149777-00-4 Chem-Impex

Molecular Formula C₉H₁₄O₅ Chem-Impex

Molecular Weight 202.21 g/mol Chem-Impex

Appearance Colorless to almost clear liquid Chem-Impex

Density 1.18 g/cm³ Chem-Impex

Refractive Index n20/D 1.45 Chem-Impex

Purity ≥ 98% (GC) Chem-Impex

Experimental Protocols
Protocol 1: Hydrolysis to Tetrahydropyran-4,4-
dicarboxylic Acid
This protocol details the base-catalyzed hydrolysis of Dimethyl tetrahydropyran-4,4-
dicarboxylate to its corresponding dicarboxylic acid. This diacid is a key intermediate for

further functionalization, such as decarboxylation or amide coupling.

Reaction Scheme:

Methodology:

Reaction Setup: Suspend Dimethyl tetrahydropyran-4,4-dicarboxylate (1.0 eq.) in a 30%

aqueous solution of sodium hydroxide (NaOH). The ratio of reactants can be adapted from a

similar procedure for the diethyl ester, where 20 mmol of the ester was suspended in 10 mL

of 30% NaOH.[1]

Reaction Conditions: Stir the suspension vigorously at room temperature. Monitor the

reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For

the analogous diethyl ester, the reaction was stirred for 28 hours to ensure completion.[1]

Work-up and Isolation:
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Upon completion, cool the reaction mixture in an ice bath and carefully adjust the pH to 1

with concentrated hydrochloric acid (HCl).

Extract the aqueous layer with ethyl acetate.

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

Concentrate the filtrate under reduced pressure to yield the crude product.

Purification: Wash the crude solid product with a small amount of cold ethyl acetate and

collect the purified solid by filtration. Dry the product under vacuum.

Quantitative Data:

Parameter Value Reference

Yield 92% [1]

¹H-NMR (DMSO-d₆)

δ 1.90 (4H, t, J = 5.3 Hz), 3.55

(4H, t, J = 5.3 Hz), 12.93 (2H,

s)

[1]

Protocol 2: Reduction to 4,4-
Bis(hydroxymethyl)tetrahydropyran
This protocol describes the reduction of the diester functionality to primary alcohols using the

powerful reducing agent, Lithium Aluminium Hydride (LiAlH₄). The resulting diol is a useful

precursor for polyesters and other polymers.

Reaction Scheme:

Methodology:

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g.,

nitrogen or argon), suspend LiAlH₄ (a molar excess, typically 1.5-2.0 eq. per ester group) in

a dry ethereal solvent such as diethyl ether or tetrahydrofuran (THF). Cool the suspension to

0 °C using an ice bath.
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Addition of Ester: Dissolve Dimethyl tetrahydropyran-4,4-dicarboxylate (1.0 eq.) in the

same dry solvent and add it dropwise to the stirred LiAlH₄ suspension, maintaining the

temperature at 0 °C.

Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to

room temperature and stir for several hours, or gently reflux if necessary. Monitor the

reaction progress by TLC until the starting material is consumed.

Work-up and Isolation (Fieser work-up):

Cool the reaction mixture back to 0 °C.

Carefully and sequentially add water (x mL), followed by 15% aqueous NaOH (x mL), and

then water again (3x mL), where 'x' is the mass of LiAlH₄ in grams used.

Stir the resulting granular precipitate vigorously for 15-30 minutes.

Filter the precipitate and wash it thoroughly with the reaction solvent.

Dry the combined filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure to obtain the crude diol.

Purification: The product can be purified by distillation under reduced pressure or by column

chromatography on silica gel.

Expected Outcome: While a specific yield for this reaction is not available in the searched

literature, reductions of esters with LiAlH₄ are generally high-yielding. The product, 4,4-

bis(hydroxymethyl)tetrahydropyran, is expected as a colorless oil or low-melting solid.

Spectroscopic analysis (¹H NMR, ¹³C NMR, IR) would confirm the disappearance of the ester

carbonyl and methyl signals and the appearance of signals corresponding to the hydroxymethyl

groups and the tetrahydropyran ring protons.

Protocol 3: Proposed Direct Amidation to N,N'-Dibenzyl-
tetrahydropyran-4,4-dicarboxamide
This protocol outlines a proposed method for the direct conversion of the diester to a diamide

via aminolysis. Direct aminolysis of esters can be challenging but may be facilitated by a
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catalyst.

Proposed Reaction Scheme:

Proposed Methodology:

Reaction Setup: In a sealed tube or a round-bottom flask equipped with a reflux condenser,

dissolve Dimethyl tetrahydropyran-4,4-dicarboxylate (1.0 eq.) in a suitable solvent such

as DMF.

Addition of Reagents: Add benzylamine (a slight excess, e.g., 2.2 eq.) and a catalytic amount

of a suitable catalyst. 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) has been shown to be

effective for the aminolysis of some esters.[2]

Reaction Conditions: Heat the reaction mixture at an elevated temperature (e.g., 70-100 °C)

and monitor the progress by TLC or LC-MS.

Work-up and Isolation:

After the reaction is complete, cool the mixture to room temperature.

Dilute the reaction mixture with a suitable organic solvent like ethyl acetate and wash with

water and brine to remove the catalyst and excess amine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purification: The crude product can be purified by recrystallization or column chromatography

on silica gel.

Expected Outcome: The desired N,N'-dibenzyl-tetrahydropyran-4,4-dicarboxamide is expected

as a solid product. The success and yield of this reaction would need to be empirically

determined and optimized.

Reaction Workflow and Logical Relationships
The following diagram illustrates the synthetic pathway from Dimethyl tetrahydropyran-4,4-
dicarboxylate to its diacid and diol derivatives, highlighting the key transformations described
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in the protocols.

Dimethyl tetrahydropyran-4,4-dicarboxylate

Tetrahydropyran-4,4-dicarboxylic Acid

Protocol 1: Hydrolysis
(NaOH, H₂O)

4,4-Bis(hydroxymethyl)tetrahydropyran

Protocol 2: Reduction
(LiAlH₄, THF)

N,N'-Disubstituted-tetrahydropyran-4,4-dicarboxamide

Proposed Protocol 3: Aminolysis
(R-NH₂, Catalyst)

Click to download full resolution via product page

Caption: Synthetic transformations of Dimethyl tetrahydropyran-4,4-dicarboxylate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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